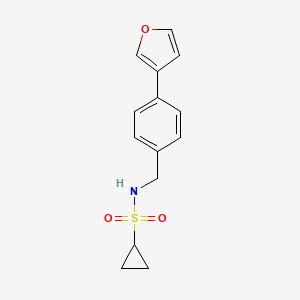

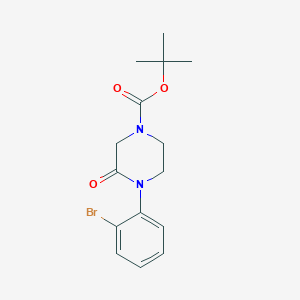

Ethyl 2-(isoxazole-5-carboxamido)-4-methylthiazole-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-(isoxazole-5-carboxamido)-4-methylthiazole-5-carboxylate is a compound that falls within the broader category of thiazole derivatives. These compounds are of significant interest due to their diverse range of biological activities, including antitumor properties. The synthesis of various thiazole derivatives has been explored, with particular attention to the substitution patterns on the thiazole ring, which can significantly influence the biological activity of these compounds .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the use of versatile intermediates such as ethyl 2-chlorooxazole-4-carboxylate. This intermediate can undergo regiocontrolled halogenation and palladium-catalyzed coupling reactions to yield a variety of substituted oxazoles . Similarly, ethyl 2-substituted-aminothiazole-4-carboxylate analogs have been synthesized and tested for their antitumor activity, demonstrating the potential for creating compounds with significant biological effects .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is crucial in determining their biological activity. For instance, the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate has been determined, revealing hydrogen-bonded dimers consisting of N—H⋯N interactions, which are further stabilized by N—H⋯O interactions with the carboxylate oxygen atoms . These structural features can influence the binding interactions with biological targets.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, leading to the formation of new compounds with different biological properties. For example, ethyl 5-oxo-3-arylamino-2,5-dihydroisoxazole-4-carboxylates react with 2-chloropyrimidine and 2-chlorobenzoxazole to yield isoxazolones with substituted pyrimidine and benzoxazole rings. These compounds can further rearrange to form imidazopyrimidine and aminoindole derivatives through intramolecular cyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as their photophysical properties and singlet oxygen activation capabilities, are important for their potential applications. For instance, ethyl 2-arylthiazole-5-carboxylates exhibit absorptions mainly due to π→π* transitions, and they show fluorescence, which could be due to dual emission from different excited states. These compounds have also been used as sensitizers in photo-oxidation reactions, indicating their role as singlet-oxygen sensitizers .

科学的研究の応用

Synthetic Modifications and Antimicrobial Studies

A derivative of the thiazole group, ethyl 2-amino-4-methylthiazole-5-carboxylate, has been extensively modified and synthesized using readily available materials. These derivatives demonstrate antimicrobial activities against both bacterial and fungal strains, highlighting the compound's potential in developing new antimicrobial agents. The structure-activity relationships of these molecules have been analyzed through 3D-QSAR analysis, contributing to our understanding of how structural changes impact biological activity (Desai, Bhatt, & Joshi, 2019).

Synthesis of Chiral 2-Aminoalkyloxazole-4-carboxylates

Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate has been utilized as a precursor for N-acylation with various phthalimidylamino acids, leading to the formation of 2-aminoalkyloxazole-4-carboxylate esters. This process demonstrates a novel approach to synthesizing chiral compounds, which can be of significant interest in the development of drugs and other biologically active molecules (Cox, Prager, & Svensson, 2003).

Antitumor Activity

New ethyl 2-substituted-aminothiazole-4-carboxylate analogs have been synthesized and shown to exhibit promising antitumor activity against a variety of human tumor cell lines. This research points to the potential of ethyl 2-(isoxazole-5-carboxamido)-4-methylthiazole-5-carboxylate derivatives in cancer treatment, with specific compounds demonstrating significant efficacy against leukemia cell lines (El-Subbagh, Abadi, & Lehmann, 1999).

特性

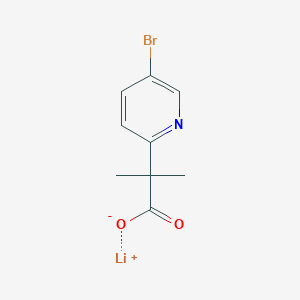

IUPAC Name |

ethyl 4-methyl-2-(1,2-oxazole-5-carbonylamino)-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O4S/c1-3-17-10(16)8-6(2)13-11(19-8)14-9(15)7-4-5-12-18-7/h4-5H,3H2,1-2H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZNGUJRYAJKEFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=NO2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl N-(5-amino-2-bicyclo[2.2.1]heptanyl)carbamate;hydrochloride](/img/structure/B3011923.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B3011927.png)

![N-(3-acetylphenyl)-2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B3011936.png)

![N-[4-(2-Ethyl-piperidin-1-yl)-phenyl]-succinamic acid](/img/structure/B3011940.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3011941.png)

![2-(4-fluorophenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B3011944.png)